molecular formula C19H20N4O2 B2406440 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 875741-59-6

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole

Cat. No.: B2406440
CAS No.: 875741-59-6
M. Wt: 336.395
InChI Key: NAFDIRYIAQYYOF-UHFFFAOYSA-N
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Description

“3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole” is a chemical compound . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this specific compound.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . The geometric parameters and spectroscopic data obtained from DFT calculations were found to be in high agreement with the experimental results .

Scientific Research Applications

Antimicrobial Activities

Some derivatives related to 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole have been synthesized and studied for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good or moderate activities against test microorganisms. These compounds were synthesized using various ester ethoxycarbonylhydrazones with primary amines, including modifications with 4-methoxybenzaldehyde, indicating potential antimicrobial applications (Bektaş et al., 2007).

Bioactivity and Molecular Docking Studies

Another area of research focuses on bioactivity and structure-activity relationship studies of novel conazole analogues, including those synthesized from derivatives like 1-(2-methoxyphenyl)piperazine. These compounds were examined for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. Molecular docking was also utilized to further validate the enzyme inhibitory potentials of these compounds (Mermer et al., 2018).

Synthesis and Docking Studies

Piperazine-1-yl-1H-indazole derivatives, including those related to this compound, play an important role in medicinal chemistry. Their synthesis and docking studies have been presented, highlighting their potential as therapeutic agents. This research demonstrates the simplicity and efficiency of synthesizing these derivatives and their spectral characterization, pointing to their significance in drug development (Balaraju et al., 2019).

Properties

IUPAC Name

1H-indazol-3-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19(24)18-16-4-2-3-5-17(16)20-21-18/h2-9H,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDIRYIAQYYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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